molecular formula C13H10Cl2F3N B2720649 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole CAS No. 259252-15-8

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole

Cat. No.: B2720649
CAS No.: 259252-15-8
M. Wt: 308.13
InChI Key: XXEPZQWDHYRSFU-UHFFFAOYSA-N
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Description

1-[2,4-Dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole is a halogenated pyrrole derivative characterized by a 1H-pyrrole core substituted with methyl groups at the 2- and 5-positions and a 2,4-dichloro-6-(trifluoromethyl)phenyl group at the 1-position. This compound belongs to a class of arylpyrroles, which are frequently explored in agrochemical and pharmaceutical research due to their structural versatility and bioactivity. The trifluoromethyl and chloro substituents on the phenyl ring enhance lipophilicity and metabolic stability, traits often associated with pesticidal or insecticidal efficacy .

Properties

IUPAC Name

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2F3N/c1-7-3-4-8(2)19(7)12-10(13(16,17)18)5-9(14)6-11(12)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEPZQWDHYRSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2Cl)Cl)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole typically involves the reaction of 2,4-dichloro-6-(trifluoromethyl)aniline with appropriate reagents to form the pyrrole ring. One common method involves the cyclization of an intermediate compound, such as 2,4-dichloro-6-(trifluoromethyl)phenylhydrazine, with a suitable diketone or diester under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as diazotization, cyclization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrrole oxides, reduced pyrrole derivatives, and halogenated pyrrole compounds .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrrole derivatives exhibit significant antimicrobial properties. A study on similar pyrrole compounds showed promising results against various bacterial strains and fungi. The presence of the heterocyclic ring in these compounds is believed to be crucial for their antimicrobial efficacy .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b1814
8c2016

This table illustrates the antimicrobial effectiveness of various synthesized pyrrole derivatives, indicating that modifications can lead to enhanced activity against pathogens.

Antioxidant Activity

In addition to antimicrobial properties, compounds similar to 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole have shown antioxidant capabilities. Studies indicate that these compounds can scavenge free radicals effectively, which is vital for preventing oxidative stress-related diseases .

Applications in Agrochemicals

The unique structure of this pyrrole derivative also positions it as a potential candidate for agrochemical applications. Its ability to inhibit specific enzymes in pests makes it valuable in developing new pesticides. For example, similar compounds have been utilized as insecticides due to their effectiveness against various agricultural pests .

Case Studies

  • Synthesis and Evaluation : A study synthesized a series of pyrrole derivatives and evaluated their biological activities. The results indicated that certain modifications led to increased antibacterial and antifungal activities, suggesting a pathway for developing new therapeutic agents .
  • Environmental Impact : Another research focused on the environmental persistence of pyrrole-based agrochemicals. It was found that while effective against pests, some derivatives exhibited significant environmental stability, raising concerns about their long-term ecological effects .

Mechanism of Action

The mechanism of action of 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s trifluoromethyl and dichloro groups enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Substituent Impact :

  • Halogenation Pattern: The 2,4-dichloro arrangement may confer steric and electronic effects distinct from mono-halogenated or mixed-halogen analogs, influencing solubility and target affinity .

Biological Activity

The compound 1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole (referred to as DTP) has garnered attention in recent years due to its potential biological activities. This article delves into the synthesis, structural characteristics, and various biological activities of DTP, supported by relevant research findings and data.

Synthesis and Structural Characteristics

DTP is synthesized through various methods, including the Vilsmeier-Haack reaction, which allows for the introduction of the dichloro and trifluoromethyl groups onto the phenyl ring. The molecular structure features a pyrrole ring that contributes to its reactivity and biological properties. The synthesis process has been documented in several studies, confirming the compound's structure through techniques such as NMR spectroscopy and elemental analysis .

Biological Activity Overview

DTP exhibits a range of biological activities, primarily due to its unique structural features. Below are some of the key areas of biological activity:

Antimicrobial Activity

Research indicates that DTP and its derivatives possess significant antimicrobial properties. For instance, pyrrole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 3.125 μg/mL . This suggests that DTP could serve as a lead compound for developing new antibacterial agents.

Antituberculosis Activity

Recent studies have highlighted the antituberculosis activity of pyrrole derivatives. For example, compounds derived from pyrrole have shown inhibitory effects against Mycobacterium tuberculosis, with some exhibiting MIC values as low as 5 µM . This positions DTP within a broader context of research aimed at combating tuberculosis.

Research Findings and Case Studies

A variety of studies have investigated the biological activity of DTP and its derivatives:

Study Biological Activity Findings
AntimicrobialMIC values ranging from 3.125 to 12.5 μg/mL against Staphylococcus aureus
AntiviralSignificant reduction in HSV-1 plaques by over 69%
AntituberculosisMIC of 5 µM against Mycobacterium tuberculosis

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using substituent effects. For example, pyrrole protons resonate at δ 2.10 (s, CH₃) and 5.98 (s, pyrrole-H), while aryl protons appear at δ 7.39–8.38 .
  • XRD : Resolves steric effects of the trifluoromethyl group. A similar compound (1-(4-chlorophenyl)-2,5-dimethylpyrrole) showed a dihedral angle of 85° between the pyrrole and aryl rings .
  • FT-IR : Confirm functional groups (e.g., C-F stretch at 1094 cm⁻¹, C-Cl at 715 cm⁻¹) .

How does the electron-withdrawing trifluoromethyl group influence electrophilic substitution reactivity on the pyrrole ring?

Advanced Research Question
The CF₃ group deactivates the aryl ring, directing electrophiles (e.g., nitration, halogenation) to the pyrrole’s α-positions. Computational studies (DFT) reveal:

  • Electrophilic Affinity : The HOMO is localized on the pyrrole ring, with Fukui indices indicating higher reactivity at C-3 and C-4 .
  • Steric Effects : The bulky CF₃ group reduces regioselectivity in crowded environments, requiring low-temperature conditions (−20°C) for controlled reactions .

What methodologies resolve contradictions in reported biological activities of structurally similar pyrrole derivatives?

Advanced Research Question
Discrepancies in antifungal activity (e.g., IC₅₀ variations) arise from assay conditions. Standardized protocols include:

  • In Vitro Testing : Use Candida albicans ATCC 10231 with MIC determination via broth microdilution (CLSI M27-A3) .
  • Control Compounds : Compare with fluconazole to validate assay sensitivity.
  • SAR Analysis : Tetrasubstituted pyrroles (e.g., 2,5-dimethyl groups) show enhanced activity due to lipophilicity (logP ~3.2) .

How can mechanochemical synthesis improve the efficiency of pyrrole derivative preparation?

Advanced Research Question
Mechanochemistry (ball milling) enables solvent-free, high-yield synthesis:

  • Conditions : 30 Hz for 60 min, using CuI as a catalyst. This method reduces reaction time from 24h (traditional) to 2h .
  • Advantages : Avoids toxic solvents (e.g., DMF) and achieves >90% yield for analogous compounds .

What computational tools predict the compound’s stability under varying storage conditions?

Advanced Research Question

  • DFT Calculations : Evaluate bond dissociation energies (BDEs) to identify labile groups. The C-Cl bond (BDE ~320 kJ/mol) is prone to hydrolysis in humid environments .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (95% purity threshold) .

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